Phase III ASPEN Trial: Brensocatib vs. Placebo – Annualized Pulmonary Exacerbation Rate Reduction
In the pivotal Phase III ASPEN trial (NCT04594369) involving 1,680 adults and 41 adolescents with non-cystic fibrosis bronchiectasis, brensocatib demonstrated statistically significant reduction in the annualized rate of pulmonary exacerbations compared with placebo over 52 weeks [1]. The 10 mg dose achieved a rate ratio of 0.79 (95% CI, 0.69-0.92; adjusted P = 0.004) representing a 21% reduction, while the 25 mg dose achieved a rate ratio of 0.81 (95% CI, 0.69-0.94; adjusted P = 0.005) representing a 19% reduction [2]. This trial represents the largest interventional study ever conducted in bronchiectasis, with 1,721 randomized patients, and served as the basis for FDA approval [3].
| Evidence Dimension | Annualized rate of pulmonary exacerbations |
|---|---|
| Target Compound Data | 10 mg: 1.02 exacerbations/year; 25 mg: 1.04 exacerbations/year |
| Comparator Or Baseline | Placebo: 1.29 exacerbations/year |
| Quantified Difference | Rate ratio 0.79 for 10 mg (21% reduction); rate ratio 0.81 for 25 mg (19% reduction) |
| Conditions | 52-week, randomized, double-blind, placebo-controlled Phase III trial; N=1,680 adults + 41 adolescents; median age 61.3 years; 64.7% female |
Why This Matters
This is the only Phase III trial of any DPP1/CatC inhibitor to demonstrate statistically significant exacerbation reduction across both tested doses, providing the highest level of clinical evidence for procurement and clinical trial design decisions.
- [1] Chalmers JD, Metersky ML, Loebinger MR, et al. Phase 3 trial of the DPP-1 inhibitor brensocatib in bronchiectasis. N Engl J Med. 2025;392(16):1575-1587. DOI: 10.1056/NEJMoa2412234 View Source
- [2] Brensocatib improved outcomes, slowed decline in people with bronchiectasis. HCPLive. April 25, 2025. View Source
- [3] Phase III ASPEN trial shows brensocatib reduces exacerbations, lung function decline in bronchiectasis. Applied Clinical Trials Online. April 24, 2025. View Source
